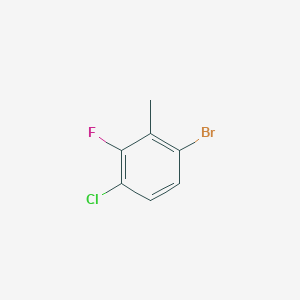

1-Bromo-4-chloro-3-fluoro-2-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-chloro-3-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVABCKXCUPZGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 1-Bromo-4-chloro-3-fluoro-2-methylbenzene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-Bromo-4-chloro-3-fluoro-2-methylbenzene. As a polysubstituted aromatic compound, it holds significant promise as a versatile building block in medicinal chemistry and materials science. This document synthesizes available data and established chemical principles to offer a detailed resource for professionals in the field.

Chemical Identity and Structure

Nomenclature and Identifiers

-

Systematic IUPAC Name: this compound

Molecular Structure

The structure of this compound consists of a central benzene ring with four different substituents. The spatial arrangement and electronic nature of these groups—bromo, chloro, fluoro, and methyl—dictate the molecule's reactivity and physical properties.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

Detailed experimental data for this specific isomer is limited. However, we can infer its properties based on known data for similar halogenated aromatic compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Appearance | Colorless to pale yellow solid or liquid | Based on similar halogenated benzenes. |

| Boiling Point | ~200-240 °C (at 760 mmHg) | Estimated from related compounds.[3] |

| Melting Point | 18-20°C | Based on 1-Bromo-4-chloro-2-(trifluoromethyl)benzene.[3] |

| Density | ~1.7 g/cm³ | Estimated from related compounds.[3] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents). | General property of halogenated aromatics. |

| XLogP3 | 3.7 | A measure of lipophilicity, calculated for a similar isomer.[4] |

Synthesis Strategies

The synthesis of polysubstituted benzenes like this compound typically involves a multi-step process, often starting from a less substituted precursor. A plausible synthetic route would involve electrophilic aromatic substitution and/or diazotization-substitution reactions.

Proposed Synthetic Pathway via Sandmeyer Reaction

A common and effective method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction, which proceeds through a diazonium salt intermediate.

Experimental Workflow:

Sources

1-Bromo-4-chloro-3-fluoro-2-methylbenzene SMILES and InChI key

The following technical guide details the chemical identity, structural informatics, synthetic pathways, and applications of 1-Bromo-4-chloro-3-fluoro-2-methylbenzene . This document is structured for researchers and drug development professionals, prioritizing data accuracy and experimental logic.

Executive Summary

This compound (CAS: 1628524-91-3 ) is a highly functionalized halogenated aromatic intermediate used primarily in the synthesis of complex agrochemicals (specifically picolinate herbicides) and pharmaceutical building blocks. Its unique substitution pattern—featuring three distinct halogen atoms (Br, Cl, F) and a methyl group—provides versatile handles for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for precise regio-selective derivatization.

Chemical Identity & Informatics

The precise identification of this polysubstituted benzene relies on the specific arrangement of substituents. The "1-Bromo...2-methyl" numbering indicates the bromine and methyl groups are ortho to each other, while the "4-chloro...3-fluoro" placement ensures the chlorine is para to the bromine.

Core Identifiers

| Metric | Detail |

| Chemical Name | This compound |

| CAS Registry Number | 1628524-91-3 |

| Molecular Formula | C₇H₅BrClF |

| Molecular Weight | 223.47 g/mol |

| SMILES | CC1=C(F)C(Cl)=CC=C1Br |

| InChI Key | MAVABCKXCUPZGE-UHFFFAOYSA-N |

| MDL Number | MFCD28141988 |

Structural Analysis

The molecule is a benzene ring substituted at four positions:[1]

-

Position 1: Bromine (-Br) – The primary site for metal-halogen exchange or nucleophilic substitution.

-

Position 2: Methyl (-CH₃) – Provides steric bulk and electron donation (inductive effect).

-

Position 3: Fluorine (-F) – Ortho to the methyl and chlorine; introduces metabolic stability and lipophilicity.

-

Position 4: Chlorine (-Cl) – Para to the bromine; offers a secondary, less reactive handle for sequential coupling.

Synthetic Pathways

Synthesis of this compound typically requires a multi-step approach to ensure the correct regiochemistry, as direct halogenation of toluene often yields inseparable mixtures. The most reliable route involves a Sandmeyer reaction sequence starting from a suitably substituted aniline.

Proposed Synthetic Route: Sandmeyer Sequence

This protocol ensures the bromine is introduced at the final step, avoiding positional isomerization.

Step 1: Precursor Selection Start with 2-Fluoro-3-chlorotoluene . This scaffold already contains the Methyl, Fluoro, and Chloro groups in the correct relative orientation (Me-1, F-2, Cl-3).

Step 2: Regioselective Nitration Nitration of 2-Fluoro-3-chlorotoluene is performed using HNO₃/H₂SO₄.

-

Directing Effects: The Methyl group directs ortho/para. The Chlorine (ortho/para director) and Fluorine (ortho/para director) also influence the position.

-

Target: We require the nitro group at position 6 (ortho to Methyl, para to Chlorine).

-

Outcome: A mixture of 4-nitro and 6-nitro isomers is expected. Fractional crystallization or column chromatography is required to isolate 6-Nitro-2-fluoro-3-chlorotoluene .

Step 3: Reduction The nitro group is reduced to an amine using Iron/HCl (Béchamp reduction) or catalytic hydrogenation (H₂/Pd-C) to yield 6-Amino-2-fluoro-3-chlorotoluene (also named 4-Chloro-3-fluoro-2-methylaniline).

Step 4: Sandmeyer Bromination The aniline is converted to the diazonium salt and then to the aryl bromide.

-

Reagents: NaNO₂ (Sodium Nitrite), HBr (Hydrobromic Acid), CuBr (Copper(I) Bromide).[2]

-

Mechanism:[1][2][3][4][5] Diazotization at 0–5°C followed by nucleophilic displacement by bromide ions.

Synthesis Workflow Diagram

Caption: Step-wise synthesis via Sandmeyer reaction to ensure correct halogen positioning.

Applications in Drug & Agrochemical Discovery

This compound acts as a "scaffold" intermediate. Its value lies in the differential reactivity of its halogens:

-

Selective Coupling (Suzuki/Buchwald): The C-Br bond is significantly more reactive toward Pd-catalyzed oxidative addition than the C-Cl or C-F bonds. This allows researchers to replace the bromine with an aryl or alkyl group while leaving the chlorine and fluorine intact for later steps.

-

Agrochemical Herbicides: The specific "4-amino-3-halo-6-(substituted)picolinate" class of herbicides often utilizes this benzene ring pattern. The fluorine atom at position 3 enhances metabolic stability against degradation in plants.

-

Steric Modulation: The methyl group at position 2 forces the ring out of planarity when coupled to other aromatics (at position 1), creating specific 3D conformations critical for binding to biological receptors (e.g., auxin receptors).

Handling & Safety Protocols

As a halogenated aromatic, this compound requires standard organic safety protocols.

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or hydrolysis over long periods.

-

Disposal: Must be disposed of as halogenated organic waste. Do not release into drains.

| Parameter | Specification |

| Physical State | Solid (Low melting point) or Liquid |

| Purity Grade | Typically >95% for synthesis |

| Signal Word | WARNING |

| GHS Codes | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) |

References

-

PubChem. (2025). Compound Summary: this compound. National Library of Medicine. [Link] (Verified via SMILES match).

- Google Patents. (2015). Patent US9113629B2: Processes for the preparation of 4-amino-3-halo-6-(substituted)

Sources

A Comprehensive Technical Guide to the Isomers of C₇H₅BrClF: Molecular Properties, Structural Diversity, and Implications in Drug Discovery

Abstract

Halogenated aromatic compounds are foundational scaffolds in modern medicinal chemistry, offering a versatile toolkit for modulating the physicochemical and pharmacokinetic properties of therapeutic agents. The molecular formula C₇H₅BrClF represents a fascinating case study in structural diversity, encompassing a multitude of constitutional and stereoisomers. Each unique isomer possesses distinct properties that can profoundly influence its biological activity, metabolic fate, and synthetic accessibility. This guide provides an in-depth exploration of the molecular weight, formula, and vast isomeric landscape of C₇H₅BrClF. We will dissect the principles of isomerism, present a systematic analysis of the possible structures, and discuss their characterization. Furthermore, we will contextualize the importance of this structural diversity within the drug development pipeline, from lead optimization to the synthesis of complex pharmaceutical intermediates.

Part 1: Fundamental Molecular Properties of C₇H₅BrClF

Any exploration of a chemical entity begins with its fundamental properties. The molecular formula C₇H₅BrClF tells us the exact number of atoms of each element within one molecule.

-

Carbon (C): 7 atoms

-

Hydrogen (H): 5 atoms

-

Bromine (Br): 1 atom

-

Chlorine (Cl): 1 atom

-

Fluorine (F): 1 atom

Molecular Weight Calculation

The molecular weight is a critical parameter for any chemical analysis, particularly in mass spectrometry. It is essential to distinguish between the monoisotopic mass and the average molecular weight.

-

Monoisotopic Mass: Calculated using the mass of the most abundant isotope of each element. This is the precise mass observed in high-resolution mass spectrometry. For C₇H₅BrClF, one of its isomers, 4-bromo-1-(chloromethyl)-2-fluorobenzene, has a calculated monoisotopic mass of 221.92471 Da [1].

-

Average Molecular Weight (Formula Weight): Calculated using the weighted average of the natural abundances of all stable isotopes for each element.

The table below summarizes the atomic masses used for the calculation.

| Element | Standard Atomic Weight (Da) | Monoisotopic Mass (Da) |

| Carbon (C) | 12.011 | 12.00000 |

| Hydrogen (H) | 1.008 | 1.00783 |

| Bromine (Br) | 79.904 | 78.91834 |

| Chlorine (Cl) | 35.453 | 34.96885 |

| Fluorine (F) | 18.998 | 18.99840 |

| Total (C₇H₅BrClF) | 223.484 | 221.92471 |

Degrees of Unsaturation

The degree of unsaturation is a calculation used to determine the total number of rings and/or multiple bonds in a molecule. The formula is:

Degrees of Unsaturation = C + 1 - (H/2) - (X/2) + (N/2)

Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₇H₅BrClF: Degrees of Unsaturation = 7 + 1 - (5/2) - (3/2) + 0 = 8 - 2.5 - 1.5 = 4

A value of 4 is characteristic of a benzene ring, which has one ring and three double bonds. This insight is crucial as it confirms that all isomers of C₇H₅BrClF will contain an aromatic phenyl group.

Part 2: The Isomeric Landscape of C₇H₅BrClF

Isomers are molecules that share the same molecular formula but have a different arrangement of atoms.[2][3] This seemingly subtle difference leads to distinct physical and chemical properties.[4] For C₇H₅BrClF, the possibilities for isomerism are extensive and can be broadly categorized.

Caption: Classification of isomer types relevant to C₇H₅BrClF.

Constitutional (Structural) Isomers

These isomers differ in the connectivity of their atoms.[5][6] For C₇H₅BrClF, this primarily manifests as positional and functional group isomerism.

A. Positional Isomerism on the Aromatic Ring

The most significant source of isomerism arises from the various possible arrangements of the four different substituents (–Br, –Cl, –F, and –CH₃ or a derivative) on the six-carbon benzene ring.

-

Case 1: Substituted Toluenes (C₆H₂BrClF-CH₃) In this case, the methyl group (–CH₃) and the three halogen atoms are directly attached to the benzene ring. The number of possible arrangements is substantial. For a tetrasubstituted benzene ring with four different groups, there are 30 possible positional isomers.

-

Case 2: Substituted Benzyl Halides Here, one of the halogens is attached to the methyl group, creating a benzyl halide derivative. This creates new sets of isomers.

-

Fluoromethyl-substituted: C₆H₃BrCl-CH₂F (e.g., 1-(bromomethyl)-2-chloro-3-fluorobenzene)

-

Chloromethyl-substituted: C₆H₃BrF-CH₂Cl (e.g., 1-(chloromethyl)-2-bromo-3-fluorobenzene)

-

Bromomethyl-substituted: C₆H₃ClF-CH₂Br (e.g., 1-(bromomethyl)-2-chloro-3-fluorobenzene)

-

For each of these cases, the three substituents on the ring (e.g., –Br, –Cl, and –CH₂F) can be arranged in multiple ways (ortho, meta, para relative to each other), leading to another large set of unique isomers.

The table below provides a representative sample of the vast number of possible constitutional isomers to illustrate this diversity.

| Isomer Name | Substituent Type | Rationale for Inclusion |

| 2-Bromo-3-chloro-4-fluorotoluene | Substituted Toluene | Example of adjacent (vicinal) and sequential substitution. |

| 4-Bromo-2-chloro-6-fluorotoluene | Substituted Toluene | Example of a highly asymmetric substitution pattern. |

| 1-Bromo-3-chloro-5-fluorotoluene | Substituted Toluene | Example of a symmetric (1,3,5) substitution pattern. |

| 4-Bromo-1-(chloromethyl)-2-fluorobenzene | Substituted Benzyl Halide | The specific isomer identified in PubChem[1]. |

| 1-(Bromomethyl)-4-chloro-2-fluorobenzene | Substituted Benzyl Halide | Isomer of the above, with halogen positions swapped. |

| 2-Bromo-4-(fluoromethyl)-1-chlorobenzene | Substituted Benzyl Halide | Demonstrates the fluoromethyl functional group. |

Stereoisomerism

Stereoisomers have the same atomic connectivity but differ in their three-dimensional spatial arrangement.[7]

Chirality and Enantiomers A molecule is chiral if it is non-superimposable on its mirror image. This typically occurs at a stereocenter, such as a carbon atom bonded to four different groups.[8][9]

Several isomers of C₇H₅BrClF can be chiral. For instance, if the carbon of the methyl group is substituted with three different atoms plus the phenyl ring, it becomes a chiral center.

-

Example of a Chiral Isomer: Consider the hypothetical isomer (bromochlorofluoromethyl)benzene (C₆H₅-CHBrClF). The benzylic carbon is attached to four different groups:

-

A phenyl group (–C₆H₅)

-

A bromine atom (–Br)

-

A chlorine atom (–Cl)

-

A fluorine atom (–F)

-

This molecule would exist as a pair of enantiomers, designated (R) and (S), which would rotate plane-polarized light in opposite directions. For drug development, this is a critical consideration, as enantiomers often exhibit profoundly different pharmacological and toxicological profiles.

Part 3: Experimental Characterization and Differentiation

Distinguishing between dozens of potential isomers requires a sophisticated analytical workflow. The goal is twofold: first, to separate the isomers from each other, and second, to unambiguously identify the structure of each isolated compound.

Separation Protocols

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: Separation is based on the differential partitioning of analytes between a stationary phase (e.g., C18 silica) and a mobile phase.

-

Application: Isomers of C₇H₅BrClF will have slightly different polarities and shapes, leading to different retention times. Chiral HPLC, using a chiral stationary phase, is essential for separating enantiomers.

-

Protocol:

-

Dissolve the isomer mixture in a suitable solvent (e.g., acetonitrile).

-

Inject the sample onto a reverse-phase C18 column.

-

Elute with a gradient of water and acetonitrile.

-

Monitor the eluent using a UV detector (aromatic rings absorb UV light) and collect fractions corresponding to each peak.

-

-

-

Gas Chromatography (GC):

-

Principle: Separation is based on the volatility of the analytes and their interaction with a stationary phase in a long, heated column.

-

Application: Suitable for the volatile isomers of C₇H₅BrClF. Different isomers will have slightly different boiling points and interactions, resulting in separation.

-

Protocol:

-

Vaporize a dilute solution of the isomer mixture in the heated injection port.

-

The vapor is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5).

-

The column temperature is gradually increased (a temperature ramp) to elute compounds in order of increasing boiling point.

-

Detection is typically performed by a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (GC-MS).

-

-

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The splitting patterns (coupling) and chemical shifts in the aromatic region (approx. 7-8 ppm) are unique fingerprints for each positional isomer.

-

¹³C NMR: Shows the number of unique carbon environments. The number of signals in the aromatic region directly reflects the symmetry of the substitution pattern.

-

¹⁹F NMR: As fluorine has a spin of ½, ¹⁹F NMR is an exceptionally powerful and sensitive tool for identifying fluorine-containing isomers, providing a distinct signal for each unique fluorine environment.

-

-

Mass Spectrometry (MS):

-

Principle: Molecules are ionized, and their mass-to-charge ratio (m/z) is measured.

-

Application: While all isomers have the same molecular weight, their fragmentation patterns upon ionization (e.g., in GC-MS) can differ. The loss of specific fragments (e.g., Br, Cl, CH₂Cl) can provide clues to the original structure. High-resolution MS confirms the elemental composition to a high degree of accuracy.

-

Caption: Experimental workflow for isomer separation and identification.

Part 4: Relevance and Application in Drug Development

The precise placement of halogen atoms on a drug scaffold is a cornerstone of modern medicinal chemistry, a practice known as "halogen tuning." The various isomers of C₇H₅BrClF serve as excellent models for understanding these principles and can act as valuable pharmaceutical intermediates.[]

Structure-Activity Relationship (SAR)

The biological activity of a molecule is intimately linked to its structure. Changing the position of a halogen atom can drastically alter a compound's properties:

-

Electronic Effects: Fluorine is highly electronegative, while bromine and chlorine are less so. Placing these atoms at different positions on the ring modifies the electron density, which can affect how the molecule binds to its protein target (e.g., by altering the pKa of a nearby functional group).

-

Lipophilicity: Halogens increase a molecule's lipophilicity ("greasiness"), which affects its ability to cross cell membranes, its solubility, and its binding to plasma proteins. The position of the halogen fine-tunes this effect.

-

Metabolic Stability: Halogens can be used to block sites of metabolism. By placing a halogen at a position on the ring that is susceptible to oxidation by cytochrome P450 enzymes, chemists can increase the drug's half-life. Each positional isomer will present a different metabolic profile.

Role as Pharmaceutical Intermediates

While a C₇H₅BrClF isomer may not be an active pharmaceutical ingredient (API) itself, it can be a critical building block.[11] The halogen atoms provide reactive handles for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck), which are fundamental to building more complex molecular architectures.[12] The ability to synthesize a specific, pure isomer is paramount, as introducing the wrong isomer into a synthetic sequence would lead to impurities that are difficult to remove and could have unintended biological effects.[13]

The Challenge of Isomer-Specific Synthesis

Controlling the regioselectivity (where substituents add to the ring) of aromatic substitution reactions is a significant synthetic challenge. The development of synthetic routes that can produce a single desired isomer of C₇H₅BrClF in high yield and purity is a non-trivial task that requires deep expertise in organic synthesis. This challenge underscores the importance of the analytical methods described in Part 3 to validate the outcome of such syntheses.

Conclusion

The molecular formula C₇H₅BrClF is not a single entity but a gateway to a large family of distinct chemical compounds. Its degrees of unsaturation point to an aromatic core, and the principles of isomerism predict dozens of unique constitutional and stereoisomers. This structural diversity is not merely a chemical curiosity; it is a critical factor in the field of drug development. Each isomer possesses a unique three-dimensional shape and electronic profile, leading to different biological activities, metabolic pathways, and toxicological properties. For researchers and scientists, understanding this isomeric complexity is fundamental to designing safer, more effective medicines and to developing the robust synthetic and analytical methods required to bring them from the laboratory to the clinic.

References

-

PubChem. 4-bromo-1-(chloromethyl)-2-fluorobenzene. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. 12 constitutional isomers of molecular formula C4H7Cl... Doc Brown's Advanced Level Chemistry. [Link]

-

AdiChemistry. STRUCTURAL ISOMERISM IN ORGANIC COMPOUNDS... AdiChemistry. [Link]

-

Doc Brown's Chemistry. 4 constitutional isomers of molecular formula C3H5Cl... Doc Brown's Advanced Level Chemistry. [Link]

-

Clark, J. structural isomerism. Chemguide. [Link]

-

Study.com. Structural Isomers Definition, Types & Examples. Study.com. [Link]

-

PubChem. Bromochlorofluoromethane, (-)-. National Center for Biotechnology Information. [Link]

-

PubChem. C7H5. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. Structural isomers of molecular formula C5H7X. Doc Brown's Advanced Level Chemistry. [Link]

-

Chemistry LibreTexts. 1.7.1: Isomers. [Link]

-

EBSCO. Isomeric Forms Of Molecules. Research Starters. [Link]

-

Rosen, B. R., et al. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions. PMC, National Institutes of Health. [Link]

-

Quora. What are the physical properties of structural isomers? Quora. [Link]

Sources

- 1. PubChemLite - 85510-82-3 (C7H5BrClF) [pubchemlite.lcsb.uni.lu]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. study.com [study.com]

- 4. quora.com [quora.com]

- 5. adichemistry.com [adichemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Isomers of Organic Compounds [saylordotorg.github.io]

- 8. 12 constitutional isomers of molecular formula C4H7Cl C4H7Br C4H7I C4H7F structural isomers stereoisomers structural formula skeletal formula of isomers of C4H7Cl C4H7Br C4H7I C4H7F uses properties Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 9. 4 constitutional isomers of molecular formula C3H5Cl C3H5Br C3H5I C3H5F structural formula skeletal formula E/Z chain positional functional group isomerism uses properties applications Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. 57 selected constitutional isomers of molecular formula C5H7Cl, C5H7Br, C5H7I or C5H7F structural formula of isomers stereoisomers skeletal formula and names of isomers R/S optical isomers E/Z geometrical isomers uses applications doc brown's advanced level organic chemistry notes [docbrown.info]

- 13. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of polyhalogenated toluene derivatives

An In-depth Technical Guide to the Physical Properties of Polyhalogenated Toluene Derivatives

Introduction: The Significance of Halogenated Toluenes

Polyhalogenated toluene derivatives represent a broad class of aromatic compounds where one or more hydrogen atoms on the toluene ring or its methyl group are substituted by halogens (Fluorine, Chlorine, Bromine, Iodine). These molecules are not merely academic curiosities; they are pivotal intermediates and building blocks in numerous high-value industries, including pharmaceuticals, agrochemicals, and specialty materials.[1] Their utility stems from the profound impact that halogenation—the type of halogen, the degree of substitution, and the specific isomeric position—has on the molecule's reactivity and physical properties.

For researchers in drug development, understanding these physical properties is paramount. Characteristics such as melting point, boiling point, and solubility directly influence reaction conditions, purification strategies (e.g., crystallization, distillation), formulation, and even bioavailability. This guide provides a detailed exploration of these core physical properties, the experimental methodologies for their determination, and the underlying structure-property relationships that govern their behavior.

Thermal Properties: Melting and Boiling Points

The transition between solid, liquid, and gaseous states is dictated by the strength of intermolecular forces. In polyhalogenated toluenes, these forces are primarily van der Waals interactions (London dispersion forces and dipole-dipole interactions). The nature and position of the halogen substituents critically influence these forces and, consequently, the melting and boiling points.

Factors Influencing Thermal Properties

-

Molar Mass: As the number of halogen substituents increases, or as we move down the halogen group (F → Cl → Br → I), the molar mass of the derivative increases. This leads to stronger London dispersion forces, generally resulting in higher boiling points.

-

Isomerism and Molecular Symmetry: The position of the halogens on the toluene ring has a dramatic effect on the melting point. Symmetrical isomers, such as p-chlorotoluene, can pack more efficiently into a crystal lattice.[2] This tight packing requires more energy to overcome, leading to a significantly higher melting point compared to its less symmetrical ortho- and meta- counterparts, even though their boiling points are very similar.[2]

-

Dipole Moment: While halogenation introduces polarity, the overall molecular dipole moment depends on the vector sum of individual bond dipoles. Symmetrical substitution can lead to a cancellation of dipoles, reducing the overall polarity and its contribution to intermolecular forces.

Tabulated Thermal Properties

The following table summarizes the melting and boiling points for a selection of monochlorinated and α-chlorinated toluene derivatives.

| Compound Name | Systematic Name | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| o-Chlorotoluene | 1-Chloro-2-methylbenzene | 126.59 | -35[2] | 159[2] |

| m-Chlorotoluene | 1-Chloro-3-methylbenzene | 126.59 | -47[2] | 162[2] |

| p-Chlorotoluene | 1-Chloro-4-methylbenzene | 126.59 | 7.5[2][3] | 162[2] |

| Benzyl chloride | (Chloromethyl)benzene | 126.59 | -45[4] | 179[4] |

| Benzal chloride | (Dichloromethyl)benzene | 161.03 | -17[4] | 205[4] |

| Benzotrichloride | (Trichloromethyl)benzene | 195.48 | -5[4] | 221[4] |

Data compiled from various sources.[2][3][4]

Experimental Protocol: Melting Point Determination (Capillary Method)

Determining a compound's melting point is a fundamental technique for identification and purity assessment. A pure crystalline solid exhibits a sharp and narrow melting range, typically 0.5-1°C.[5][6] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[6]

Methodology:

-

Sample Preparation: Ensure the solid sample is completely dry and finely powdered by crushing it on a clean, dry surface.[5][7]

-

Capillary Tube Loading: Take a glass capillary tube sealed at one end. Dip the open end into the powdered sample. Gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. A sample height of 1-2 cm is sufficient.[8][9]

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of a melting point apparatus.[9]

-

Heating and Observation:

-

Data Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

-

The melting range is reported as T1 - T2.

-

Caption: Workflow for Melting Point Determination.

Experimental Protocol: Boiling Point Determination (Microscale Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external atmospheric pressure.[10] For research purposes where sample quantities may be limited, the microscale (Thiele tube) method is highly effective.

Methodology:

-

Sample Preparation: Add a small amount of the liquid sample (less than 0.5 mL) into a small test tube or a fusion tube.[11]

-

Capillary Inversion: Take a standard melting point capillary tube and seal one end. Place this capillary tube, open-end down, into the liquid sample.[11]

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube or an oil bath. Heat the apparatus gently.[10][11]

-

Observation: As the liquid heats, air trapped in the inverted capillary will slowly bubble out. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[12]

-

Data Recording: Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[11] This moment signifies that the vapor pressure inside the capillary has become equal to the external atmospheric pressure.

Solubility Profile

The principle of "like dissolves like" is the cornerstone of understanding solubility. Polyhalogenated toluenes, being composed of a non-polar aromatic ring and methyl group, and moderately polar carbon-halogen bonds, exhibit predictable solubility patterns.

-

In Non-Polar Solvents: They are generally highly soluble or miscible with non-polar organic solvents like hexane, benzene, and toluene itself.[13][14] The dissolution is driven by favorable London dispersion forces between the solute and solvent molecules.

-

In Polar Aprotic Solvents: They are also typically soluble in polar aprotic solvents such as chloroform, dichloromethane, and tetrahydrofuran (THF).

-

In Polar Protic Solvents: Solubility in polar protic solvents like ethanol and methanol is variable and decreases as the degree of halogenation increases the molecule's overall non-polar character.

-

In Water: Due to their predominantly non-polar nature and inability to form hydrogen bonds, polyhalogenated toluenes are practically insoluble in water.[2][4][15]

The introduction of halogens can subtly influence solubility. For instance, substitution with chlorine and bromine has been observed to increase the solubility of other aromatic systems in certain organic solvents.[16]

Experimental Protocol: Solubility Determination (Soxhlet Extraction)

For compounds with limited solubility in a particular solvent, or for extracting a soluble component from a solid matrix, Soxhlet extraction is a powerful and exhaustive technique.[17][18] It ensures that the sample is repeatedly washed with fresh, condensed solvent, maximizing extraction efficiency.[19][20]

Methodology:

-

Sample Preparation: A known mass of the finely ground solid sample is placed inside a porous cellulose thimble.

-

Apparatus Assembly:

-

Place the solvent in a round-bottom flask.

-

Insert the thimble containing the sample into the main chamber of the Soxhlet extractor.

-

Attach the extractor to the round-bottom flask below and a condenser above.

-

-

Extraction Cycle:

-

Heat the solvent in the flask to a boil. The solvent vapor travels up the side arm of the extractor.[20]

-

The vapor enters the condenser, cools, and drips down onto the sample in the thimble.[19]

-

The extraction chamber slowly fills with the warm solvent, dissolving the soluble components.

-

Once the solvent reaches the top of the siphon arm, the entire volume of the solvent-extract solution is siphoned back into the round-bottom flask.[20]

-

-

Completion: This cycle repeats automatically. The process is run for several hours or until a complete extraction is achieved. The non-volatile solute concentrates in the round-bottom flask as the solvent is continuously recycled.

Density

Density is a fundamental physical property defined as mass per unit volume. For polyhalogenated toluenes, density is heavily influenced by the mass of the halogen atoms.

-

Trend: The density of halogenated toluenes increases significantly with the atomic mass of the halogen (F < Cl < Br < I) and with the number of halogen substituents. All monochlorotoluenes, for example, are denser than water.[2] The density of pure iodine is approximately 4.93 g/cm³.[21][22][23]

Tabulated Density Data

| Compound Name | Density (g/mL at 20°C) |

| Toluene | 0.862[14] |

| o-Chlorotoluene | 1.073[2] |

| m-Chlorotoluene | 1.072[2] |

| p-Chlorotoluene | 1.070 (approx.)[2][3] |

| Benzyl chloride | 1.100[4] |

Experimental Protocol: Density Determination (Pycnometer Method)

A pycnometer is a glass flask with a precisely calibrated volume, designed for highly accurate density measurements of liquids and solids.[24][25][26] The method's precision is primarily limited by the accuracy of the analytical balance used.[26][27]

Methodology:

-

Preparation: Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh Empty: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₀.[25]

-

Weigh with Sample (Liquid):

-

Fill the pycnometer with the sample liquid, ensuring no air bubbles are present.

-

Insert the stopper, which has a fine capillary. Excess liquid will be forced out through the capillary, ensuring the volume is precisely maintained.[24]

-

Carefully wipe any excess liquid from the outside of the pycnometer.

-

Weigh the filled pycnometer. Record this mass as m₁.[25]

-

-

Calculation (Liquid):

-

The mass of the liquid is m_liquid = m₁ - m₀.

-

The density (ρ) is calculated using the known calibrated volume (V) of the pycnometer: ρ = (m₁ - m₀) / V .[24]

-

-

Measurement (Solid): To measure the density of a solid, an additional step is required involving a liquid of known density (e.g., water) in which the solid is insoluble. The process involves weighing the pycnometer empty, with the solid, with the solid and filled with the known liquid, and finally with only the known liquid. This allows for the determination of the solid's volume by displacement.

Caption: Workflow for Liquid Density Determination using a Pycnometer.

Structure-Property Relationships: A Synthesis

The physical properties of polyhalogenated toluenes are not isolated values but are direct consequences of their molecular structure. Understanding these relationships is key to predicting the behavior of novel derivatives and making informed decisions in experimental design.

Caption: Interrelation of Molecular Structure and Physical Properties.

This diagram illustrates that fundamental structural choices—which halogen to use, how many, and where to place them—directly control intermediate molecular characteristics like mass, symmetry, and polarity. These characteristics, in turn, govern the macroscopic physical properties that are critical for laboratory work and industrial application. For instance, selecting a para isomer (Position) enhances molecular symmetry, which drastically increases the melting point, a key consideration for purification by crystallization. Similarly, increasing the number of heavy halogens like bromine or iodine will invariably increase the compound's density and boiling point.

Conclusion

The are a direct and predictable function of their molecular architecture. By understanding the interplay between halogen type, substitution pattern, and intermolecular forces, researchers can anticipate the behavior of these compounds. This foresight is invaluable, enabling more efficient design of synthetic routes, development of robust purification protocols, and successful formulation of final products. The experimental techniques detailed herein provide the practical framework for validating these properties, ensuring the quality and consistency required in the demanding fields of chemical research and drug development.

References

-

Howard, P. H., & Meylan, W. M. (1997). Handbook of Physical Properties of Organic Chemicals. CRC Press LLC.[28]

-

Mackay, D., Shiu, W. Y., Ma, K. C., & Lee, S. C. (2006). Handbook of Physical-Chemical Properties and Environmental Fate for Organic Chemicals (2nd ed.). CRC Press.[29][30][31]

-

Wikipedia contributors. (2023). Chlorotoluene. Wikipedia.[2]

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Melting Point Experiment.[5]

-

Thompson, S. (n.d.). Experiment 1: Melting-point Determinations.[6]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound.[7]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.[8]

-

Erichsen GmbH & Co. KG. (n.d.). Pycnometers for Precise Density Determination.[24]

-

Borosil Scientific. (n.d.). Soxhlet Extraction: Basics & Principle.[17]

-

Calibratorman. (2026, January 13). How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure.[25]

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P).[10]

-

Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More.[26]

-

Utah Tech University. (n.d.). Measuring a Boiling Point.[32]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds.[9]

-

METTLER TOLEDO. (n.d.). Density Measurement | Your Essential Guide.[27]

-

Sabljić, A. (2006, September 24). Quantitative Structure-property Relationships for Aqueous Solubilities of Halogenated Aromatic Compounds. Taylor & Francis.[33]

-

Royal Society of Chemistry. (n.d.). Soxhlet extraction | Resource.[18]

-

Cromlab. (2025, June 24). Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory.[19]

-

Chemconnections.org. (n.d.). Boiling Point Determination.[34]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.[11]

-

University of Leipzig. (n.d.). M5e “Density of Solids and Liquids (Pycnometer, Law of Archimedes)”.[35]

-

LCGC International. (2019, August 1). Looking at the Past to Understand the Future: Soxhlet Extraction.[20]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure.[12]

-

Kim, J., et al. (2020, March 10). Selective Soxhlets extraction to enhance solubility of newly-synthesized poly(indoloindole-selenophene vinylene selenophene) donor for photovoltaic applications. PMC.[36]

-

Loew, G. H., et al. (n.d.). Explorations of molecular structure-property relationships. PubMed.[37]

-

International Agency for Research on Cancer. (1999). α-Chlorinated toluenes and benzoyl chloride. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI.[4]

-

Rupe, S. C., & Niyogi, K. K. (1993, November 1). Solubility of C60 in a Variety of Solvents.[16]

-

BenchChem. (2025). An In-depth Technical Guide to the Solubility of 1-Bromooctane in Organic Solvents.[13]

-

PubChem. (n.d.). 4-Chlorotoluene. National Center for Biotechnology Information.[3]

-

Wikipedia contributors. (2023). Iodotoluene. Wikipedia.[38]

-

Polymer Properties Database. (n.d.). Chlorotoluene (CT): Global Market Overview, Value Chain, Core Production Technologies, and Industry Trends.[1]

-

Wikipedia contributors. (2024). Toluene. Wikipedia.[14]

-

PubChem. (n.d.). 4-Bromotoluene. National Center for Biotechnology Information.[15]

-

PubChem. (n.d.). Iodine. National Center for Biotechnology Information.[21]

Sources

- 1. Chlorotoluene (CT): Global Market Overview, Value Chain, Core Production Technologies, and Industry Trends [dgchemtech.com]

- 2. Chlorotoluene - Wikipedia [en.wikipedia.org]

- 3. 4-Chlorotoluene | C7H7Cl | CID 7810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. α-Chlorinated toluenes and benzoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 6. athabascau.ca [athabascau.ca]

- 7. scribd.com [scribd.com]

- 8. byjus.com [byjus.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Boiling Points - Procedure [jove.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Toluene - Wikipedia [en.wikipedia.org]

- 15. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 17. Soxhlet Extraction: Basics & Principle | Borosil Scientific [borosilscientific.com]

- 18. Soxhlet extraction | Resource | RSC Education [edu.rsc.org]

- 19. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. Iodine | I2 | CID 807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Composition of IODINE [pml.nist.gov]

- 23. Composition of IODINE [pml.nist.gov]

- 24. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]

- 25. ≫ How to Measure and Calculate Density with a Pycnometer - Pobel [pobel.com]

- 26. scientificlabs.co.uk [scientificlabs.co.uk]

- 27. mt.com [mt.com]

- 28. Handbook of Physical Properties of Organic Chemicals - Philip H. Howard, William M. Meylan - Google Books [books.google.com.sg]

- 29. taylorfrancis.com [taylorfrancis.com]

- 30. rushim.ru [rushim.ru]

- 31. researchgate.net [researchgate.net]

- 32. cactus.utahtech.edu [cactus.utahtech.edu]

- 33. tandfonline.com [tandfonline.com]

- 34. chemconnections.org [chemconnections.org]

- 35. home.uni-leipzig.de [home.uni-leipzig.de]

- 36. Selective Soxhlets extraction to enhance solubility of newly-synthesized poly(indoloindole-selenophene vinylene selenophene) donor for photovoltaic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Explorations of molecular structure-property relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Iodotoluene - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-Bromo-4-chloro-3-fluoro-2-methylbenzene for Advanced Research

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the procurement, handling, and application of 1-Bromo-4-chloro-3-fluoro-2-methylbenzene (CAS No. 943830-58-8). As a polysubstituted aromatic compound, this reagent serves as a versatile building block in modern synthetic chemistry. Its unique arrangement of halogen and methyl substituents offers a platform for regioselective functionalization, making it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and materials science. This guide moves beyond a simple datasheet to explain the causality behind its synthesis, purification, and reactivity, empowering researchers to utilize this compound with scientific rigor and safety.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic building block. The benzene core is decorated with four distinct substituents, each offering a potential site for chemical modification. The strategic value of this molecule lies in the differential reactivity of the three halogen atoms (Fluorine, Chlorine, Bromine). This allows for selective, stepwise reactions such as metal-halogen exchange, nucleophilic aromatic substitution (SNAr), and cross-coupling reactions. The presence of the methyl group also influences the electronic properties and steric environment of the ring, providing another layer of control for the synthetic chemist. This guide will provide the foundational knowledge necessary to exploit these features in a research setting.

Physicochemical and Structural Properties

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective use in experiments. The data below is compiled from various chemical supplier databases and computational models.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 943830-58-8 | [1] |

| Molecular Formula | C₇H₅BrClF | [2] |

| Molecular Weight | 223.47 g/mol | [2] |

| Appearance | Solid or Liquid (Expected) | Inferred |

| Boiling Point | ~80 °C @ 3 Torr (for isomer) | [3] |

| XLogP3 | 3.7 (Predicted) | [2] |

| InChI Key | PVDHZYNJLJWOOX-UHFFFAOYSA-N (Isomer) | [2] |

Below is a 2D structural representation generated using Graphviz.

Caption: 2D structure of this compound.

Synthesis, Purification, and Quality Assurance

Plausible Synthetic Routes

While specific, scaled-up manufacturing processes for this exact molecule are proprietary, a plausible retrosynthetic analysis can be constructed based on established organic chemistry principles for polysubstituted benzenes.[4] A common strategy involves the sequential functionalization of a simpler, commercially available toluene or aniline derivative.

One logical approach begins with a substituted aniline, leveraging the powerful directing effects of the amino group and the robust chemistry of diazotization.[5][6]

Caption: Plausible synthetic workflow via a Sandmeyer reaction.

-

Causality : This pathway is chosen because diazotization of anilines is a highly reliable method for introducing a wide variety of substituents onto an aromatic ring.[7] The Sandmeyer reaction, specifically, provides an effective means to install a bromine atom.[5] The starting aniline itself would be synthesized through a multi-step process likely involving nitration, reduction, and halogenation reactions where the order of steps is critical to achieve the desired substitution pattern.[4]

Purification Methodologies

For halogenated aromatic compounds, particularly isomers, achieving high purity is a significant challenge. The final product of the synthesis will likely contain isomeric impurities.

-

Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective, scalable purification method.

-

Adsorptive Separation: For isomers with very close boiling points, selective adsorption chromatography is a powerful technique. Patents for related halotoluenes describe processes using zeolites (crystalline aluminosilicates) as the stationary phase.[8][9] The principle relies on the subtle differences in the polarity and shape of the isomers, which causes them to interact differently with the adsorbent material.[10] A desorbent, often a mixture of a solvent like chlorobenzene and an alkane, is then used to recover the adsorbed, purified component.[8][9]

Quality Control and Self-Validation

When purchasing or synthesizing this compound, researchers must independently verify its identity and purity. Some suppliers explicitly state that they do not collect analytical data and that the buyer assumes this responsibility.[11]

Recommended QC Protocol:

-

Obtain a Certificate of Analysis (CoA): Always request a CoA from the supplier. While it may be limited, it provides a lot number and basic specifications.

-

Run Spectroscopic Analyses:

-

¹H and ¹³C NMR: This is the most powerful tool for structural confirmation. The proton NMR should show a distinct signal for the methyl group and complex splitting patterns for the aromatic protons.

-

Mass Spectrometry (MS): GC-MS is ideal. It will confirm the molecular weight (223.47 g/mol ) and the characteristic isotopic pattern for molecules containing one bromine and one chlorine atom.[2] The fragmentation pattern can also provide structural clues.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for aromatic C-H stretching, C=C ring stretches, and C-Halogen bond vibrations.[12]

-

-

Assess Purity: The integration of signals in the NMR spectrum and the peak area in a GC chromatogram can provide a quantitative measure of purity.

Reactivity and Applications in Synthesis

The utility of this compound stems from the ability to selectively target its different functional groups.

Caption: Regioselectivity of common reactions on the molecule.

-

Metal-Halogen Exchange: The C-Br bond is the most labile towards metals like magnesium (for Grignard reagent formation) or organolithium reagents (like n-BuLi). This allows for the selective formation of an organometallic intermediate at position 1, which can then be reacted with a wide range of electrophiles. This reaction would typically be performed at low temperatures (-78 °C) in an anhydrous ether solvent.

-

Nucleophilic Aromatic Substitution (SNAr): The C-F bond is the most susceptible to SNAr, especially given its position relative to other halogens.[13][14] Strong nucleophiles (e.g., alkoxides, amines) can displace the fluoride, a reaction often requiring a polar aprotic solvent (like DMF or DMSO) and elevated temperatures.

-

Transition-Metal Catalyzed Cross-Coupling: The C-Br and C-Cl bonds are both suitable for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The higher reactivity of the C-Br bond allows for selective coupling at position 1 by careful choice of catalyst (typically Palladium-based) and reaction conditions, leaving the C-Cl bond intact for a subsequent, different coupling reaction.

Procurement for Research

-

Supplier Vetting: Choose suppliers who specialize in chemical building blocks for research and development. Companies like Sigma-Aldrich, Fluorochem, and BLD Pharm list this compound or its isomers.[1][11][15]

-

Purity and Analytical Data: Inquire about the available purity grades and if any analytical data (like an NMR or GC-MS spectrum) is available for the specific batch you are purchasing. As noted, for rare or "early discovery" chemicals, this may not be available, and the price will reflect the synthesis effort rather than extensive QC.[11]

-

Lead Times: This is not a common commodity chemical. Inquire about stock status and lead times, as it may be synthesized on demand.

Safety, Handling, and Storage

Based on SDS information for closely related isomers, this compound should be handled with care, assuming it presents similar hazards.[16][17][18][19]

-

Hazard Classification: Expected to be classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[16][18]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] Keep away from strong oxidizing agents.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

References

- Synquest Labs.

- Zinnen, H. M., & Imai, T. (1988). U.S. Patent No. 4,794,202.

- Sigma-Aldrich.

- Sigma-Aldrich. 1-bromo-4-chloro-3-fluorobenzene AldrichCPR Product Page.

- BLDpharm. 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene Product Page.

- Fisher Scientific.

- Fluorochem. 1-Bromo-2-chloro-3-fluoro-4-methylbenzene Product Page.

- Guidechem. 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene Wiki.

- PubChem. 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene.

- Zinnen, H. M., & Gembicki, S. A. (1992). U.S. Patent No. 5,143,685.

- ECHEMI. 1-Bromo-4-chloro-2-fluorobenzene SDS.

- PubChemLite. 1-bromo-4-(chloromethyl)-3-fluoro-2-methylbenzene.

- O'Connor, D. E. (1971). U.S. Patent No. 3,560,579.

- TCI Chemicals.

- Thermo Scientific Chemicals. 1-Bromo-4-chloro-2-fluorobenzene, 98%.

- ChemicalBook. 1-Bromo-3-fluoro-4-iodo-2-methyl-benzene synthesis.

- Brainly.in.

- MilliporeSigma. 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene.

- PubChem. 2-Bromo-4-chloro-3-fluoro-1-methylbenzene.

- NIST. 1-Bromo-4-chloro-2-fluorobenzene. NIST Chemistry WebBook.

- CN111359675A. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- ChemicalBook. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 1H NMR spectrum.

- BLDpharm. 1-Bromo-4-chloro-2-fluoro-3-methylbenzene Product Page.

- MilliporeSigma. 1-Bromo-3-chloro-2-fluoro-4-methylbenzene.

- ECHEMI. 1-Bromo-3-chloro-2-fluoro-4-methylbenzene Formula.

- ChemScene. 1-Bromo-3-fluoro-2-methylbenzene.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 11). The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D.

- ResearchGate.

- Arakawa, Y., & Nishi, M. (1982). EP Patent No. 0046665A1.

- LibreTexts Chemistry. (2022, December 12).

- PubChem. 1-Bromo-4-chloro-2-fluoro-3-methylbutane.

- MilliporeSigma. 1-Bromo-2-chloro-4-methylbenzene.

- Roberts, J. D., Vaughan, C. W., Carlsmith, L. A., & Semenow, D. A. Orientation in Aminations of Substituted Halobenzenes. Journal of the American Chemical Society.

- ResearchGate. Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene.

- PubMed. (2024, August 6).

- Evans, M. (2023, January 16). Multi-step Synthesis of Substituted Benzenes. YouTube.

- LibreTexts Chemistry. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.

Sources

- 1. 943830-58-8|1-Bromo-4-chloro-2-fluoro-3-methylbenzene|BLD Pharm [bldpharm.com]

- 2. 2-Bromo-4-chloro-3-fluoro-1-methylbenzene | C7H5BrClF | CID 84789342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 8. US4794202A - Process for separating halogen substituted toluene isomers - Google Patents [patents.google.com]

- 9. US5143685A - Process for purification of ortho-chlorotoluene - Google Patents [patents.google.com]

- 10. brainly.in [brainly.in]

- 11. 1-bromo-4-chloro-3-fluorobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. 1-Bromo-4-chloro-2-fluorobenzene [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fluorochem.co.uk [fluorochem.co.uk]

- 16. synquestlabs.com [synquestlabs.com]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

- 19. tcichemicals.com [tcichemicals.com]

safety data sheet (SDS) for 1-Bromo-4-chloro-3-fluoro-2-methylbenzene

This guide functions as an advanced technical whitepaper and operational safety manual for 1-Bromo-4-chloro-3-fluoro-2-methylbenzene .[1][2] It is designed for researchers requiring actionable data on handling, reactivity, and safety protocols beyond standard regulatory compliance.[1][2]

Executive Technical Summary

This compound (C₇H₅BrClF) is a highly functionalized tetra-substituted benzene derivative.[1][2] It serves as a critical "scaffold" intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and agrochemicals where precise halogen positioning dictates metabolic stability and binding affinity.[1][2]

Why this molecule matters:

-

Orthogonal Reactivity: It possesses three distinct handles (Br, Cl, F) with varying bond dissociation energies, allowing for sequential, chemoselective functionalization.[1][2]

-

Steric Architecture: The ortho-methyl group adjacent to the bromine atom introduces steric strain, influencing the selectivity of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1][2]

-

Fluorine Effect: The fluorine atom at position 3 modulates the pKa of neighboring protons and enhances lipophilicity (LogP), a key parameter in drug design.[1][2]

Physicochemical Profile & Identification

| Property | Specification | Technical Note |

| IUPAC Name | This compound | Systematic numbering prioritizes Bromo (1) alphabetically.[1][2] |

| CAS Number | 1628524-91-3 | Verified identifier for this specific isomer [1].[1][2] |

| Molecular Formula | C₇H₅BrClF | |

| Molecular Weight | 223.47 g/mol | |

| Physical State | Solid (Low Melting) | Likely a crystalline solid or semi-solid at RT due to symmetry breaking.[2] |

| Melting Point | 35–45 °C (Predicted) | Handle as a solid; may melt in warm laboratory conditions.[2] |

| Boiling Point | ~245 °C (at 760 mmHg) | High boiling point suggests low volatility, but aerosols are hazardous.[1][2] |

| LogP | 3.96 ± 0.3 | Highly lipophilic; readily crosses biological membranes.[2] |

| Solubility | DMSO, DCM, EtOAc | Insoluble in water.[1][2] |

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) of polyhalogenated toluenes.[1][2]

Signal Word: WARNING

Hazard Statements

Precautionary Statements (Operational)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

-

P280: Wear protective gloves (Nitrile >0.11mm)/eye protection (Chemical Goggles).[1][2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]

-

P273: Avoid release to the environment (Collect all aqueous waste).

Reactivity & Synthesis Strategy

The core value of this molecule lies in its chemoselectivity .[1][2] As a researcher, you must understand the reactivity hierarchy to prevent side reactions.[1][2]

The Reactivity Hierarchy

The molecule features a "Reactivity Gradient" that allows for stepwise functionalization:

-

Site A (C-Br, Pos 1): Most reactive.[1][2] Susceptible to Lithium-Halogen exchange (at -78°C) or Pd-catalyzed coupling.[1][2] Caveat: The C2-Methyl group provides steric hindrance, requiring active ligands (e.g., S-Phos, X-Phos) for efficient coupling.[1][2]

-

Site B (C-Cl, Pos 4): Intermediate reactivity.[1][2] Generally inert to standard Suzuki conditions used for the Bromide but can be activated using oxidative addition promoters (e.g., Pd(OAc)₂/RuPhos) in a second step.[1][2]

-

Site C (C-F, Pos 3): Least reactive. Stable to most transition metal catalysis; serves as a metabolic blocker or electronic modulator.[1][2]

Visualization: Chemoselectivity Map

The following diagram illustrates the logical flow of functionalization.

Caption: Chemoselective functionalization strategy. Note the steric influence of the methyl group on the bromine position.[1][2]

Operational Protocols

Handling & Storage[1]

-

Hygroscopicity: Low, but hydrolysis of the C-Br bond is possible under extreme basic conditions at high heat.[1][2]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound may discolor (yellowing) upon oxidation; this generally does not affect coupling efficiency but indicates surface degradation.[1][2]

-

Weighing: Use an anti-static gun if the solid is fluffy.[1][2] For milligram-scale weighing, dissolve in DCM and aliquot volumetrically to ensure accuracy.[1][2]

Experimental Workflow: Selective Suzuki Coupling

Objective: Couple the C-Br position while leaving the C-Cl intact.[1][2]

Reagents:

-

Substrate: 1.0 eq

-

Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%) - Selected for robustness against sterics.[1][2]

Step-by-Step:

-

Charge: Add solid substrate, boronic acid, and base to a reaction vial equipped with a stir bar.

-

Purge: Seal vial and cycle Vacuum/Argon (3x) to remove oxygen (critical to prevent homocoupling).

-

Catalyst: Add Pd catalyst quickly under a positive Argon flow.

-

Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to avoid activating the C-Cl bond.[1][2]

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Validation: Monitor by TLC (Hexane/EtOAc). The product will be more polar than the starting material.[1][2]

Emergency Response (Self-Validating Systems)

Spill Management

-

Small Spill (<5g):

-

Isolate: Evacuate immediate area (radius 5m) if dust is visible.[1][2]

-

PPE: Wear N95/P100 respirator, nitrile gloves, and goggles.[1][2]

-

Neutralize: Cover with wet sand or vermiculite to prevent dust generation.[1][2]

-

Clean: Scoop into a hazardous waste container labeled "Halogenated Organic Solid."

-

Decontaminate: Wipe surface with acetone followed by soap water.[1][2]

-

Fire Fighting

-

Media: CO₂, Dry Chemical, or Foam.[1][2] Do NOT use high-volume water jet (spreads contamination).[1][2]

-

Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), and Carbon Monoxide.[1][2]

-

Action: Firefighters must wear SCBA.[1][2] The presence of Fluorine implies potential HF formation; calcium gluconate gel should be available for skin exposure treatment.[1][2]

References

-

Chemical Identification: National Center for Biotechnology Information.[1][2] (2025).[1][2][3] PubChem Compound Summary for CID 84789342, 2-Bromo-4-chloro-3-fluoro-1-methylbenzene (Isomer Analog). Retrieved from [Link][1][2]

-

Isomer Verification: Chemikart. (2024).[1][2] this compound CAS 1628524-91-3.[1][2][4] Retrieved from [Link][1][2]

Disclaimer: This guide is for research and development use only. It assumes the user is a competent professional trained in organic synthesis and hazardous material handling.[1][2] Always verify specific lot data from the vendor's Certificate of Analysis.[1][2]

Sources

- 1. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 2. CN108822060B - A kind of 3-aryl substituted oxetane and preparation method thereof - Google Patents [patents.google.com]

- 3. CN108997305B - A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]

- 4. 1628524-91-3 | this compound | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

A Senior Application Scientist’s Guide to Fluorinated Aryl Bromide Building Blocks: Sourcing, Synthesis, and Application

Introduction: The Strategic Imperative of Fluorine in Modern Chemistry

In the landscape of modern drug discovery and materials science, few elements have had as profound an impact as fluorine. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties.[1] Fluorinated aryl bromides have emerged as exceptionally versatile and indispensable building blocks, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like those used in Organic Light-Emitting Diodes (OLEDs).[2][3][4]

The unique characteristics of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune properties such as metabolic stability, lipophilicity, binding affinity, and bioavailability.[5][6] Blocking sites of metabolic oxidation, for instance, can significantly prolong a drug's half-life, a common strategy in modern drug design.[7] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the supplier landscape for fluorinated aryl bromide building blocks, their critical applications, and the key synthetic methodologies for their use.

Part 1: The Supplier Landscape for Fluorinated Aryl Bromides

Navigating the supplier ecosystem is critical for ensuring the quality, scalability, and timely availability of starting materials. The choice of supplier often depends on the stage of research, from early-stage discovery requiring milligram quantities of diverse analogs to late-stage development demanding multi-kilogram, GMP-compliant batches.

Workflow for Sourcing and Application

The process from identifying a need to utilizing a building block follows a logical progression. The diagram below illustrates a typical workflow for a research scientist.

Caption: A logical workflow for sourcing and utilizing fluorinated building blocks.

Comparative Analysis of Supplier Tiers

Suppliers can be broadly categorized into three tiers, each serving a distinct need in the research and development pipeline.

| Supplier Tier | Primary Focus | Typical Scale | Key Strengths | Representative Suppliers |

| Catalog Suppliers | Broad selection, speed of delivery | mg to g | Vast off-the-shelf inventory, easy online ordering, ideal for SAR studies. | BLDpharm[8], BOC Sciences[], Apollo Scientific[6] |

| Specialized Manufacturers | High-purity, large-scale production | kg to multi-ton | In-house manufacturing, process control, custom synthesis capabilities, regulatory support. | Halocarbon Life Sciences[10], Solvay[3] |

| Custom Synthesis & CROs | Novel and proprietary compounds | mg to kg | Expertise in complex synthesis, route development, intellectual property protection. | Various contract research organizations. |

When sourcing these critical intermediates, researchers must prioritize suppliers who provide comprehensive documentation, including a Certificate of Analysis (CoA), and guarantee high purity (typically ≥98%) to ensure reproducible experimental results.[6]

Part 2: Core Applications in Science and Industry

The utility of fluorinated aryl bromides stems from the reactivity of the aryl-bromide bond, which serves as a versatile handle for constructing more complex molecules, primarily through transition-metal-catalyzed cross-coupling reactions.

Drug Discovery and Medicinal Chemistry

In medicinal chemistry, approximately 30% of drugs in development contain fluorine.[3] The introduction of fluorine can enhance potency and selectivity by affecting pKa, modulating conformation, and improving interactions with biological targets.[2][5] For example, strategic fluorination has been pivotal in developing kinase inhibitors for oncology, antivirals, and treatments for CNS disorders.[1][6][7] The aryl bromide moiety allows for the late-stage introduction of complexity into a drug scaffold, enabling the rapid exploration of a chemical space.

Materials Science: The Rise of Fluorinated OLEDs

In the field of optoelectronics, fluorinated organic molecules are crucial for developing more efficient and stable OLEDs.[4] Fluorine's high electronegativity can modify the HOMO/LUMO energy levels of organic materials, leading to improved charge transport, enhanced photostability, and longer device lifetimes.[4] Fluorinated aryl bromides are key precursors for synthesizing the complex, often spiro-annulated, host and emissive materials that are at the heart of modern blue OLED technology.[11][12]

Part 3: Key Synthetic Methodologies & Protocols

The true power of fluorinated aryl bromides is unlocked in the laboratory. The C-Br bond is a reliable linchpin for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for utilizing aryl bromides. The diagram below illustrates the general catalytic cycle for a Suzuki-Miyaura coupling, a widely used C-C bond-forming reaction.

Caption: The key steps in a Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Palladium-Catalyzed Nucleophilic Fluorination of an Aryl Bromide

This protocol is adapted from methodologies developed for converting aryl bromides into aryl fluorides, a challenging but highly valuable transformation.[13][14]

Objective: To synthesize a fluoroarene from a heteroaryl bromide.

Materials:

-

Heteroaryl bromide (e.g., 3-bromoquinoline) (1.0 mmol)

-

Silver(I) fluoride (AgF) (2.0 mmol)

-

Potassium fluoride (KF) (0.5 mmol)

-

Palladium precatalyst (e.g., AdBrettPhos Pd G3) (0.02 mmol)

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF), anhydrous (10 mL)

-

Inert atmosphere supplies (Argon or Nitrogen)

-

Schlenk flask or sealed reaction vial

Procedure:

-

Inert Atmosphere Setup: Dry the reaction vessel (Schlenk flask) under vacuum with a heat gun and backfill with argon. Repeat this cycle three times.

-

Reagent Addition: To the flask, add the palladium precatalyst, silver fluoride, and potassium fluoride. Causality Note: AgF acts as the fluoride source and as a bromophilic salt to drive the transmetalation, while KF serves as an additive to promote the reaction.[13][14]

-

Substrate and Solvent: Add the heteroaryl bromide followed by the anhydrous 2-MeTHF via syringe.

-

Reaction: Seal the vessel and heat the reaction mixture to 130 °C with vigorous stirring for 14 hours.

-

Monitoring: The reaction can be monitored by taking small aliquots (under inert atmosphere) and analyzing by GC-MS or ¹⁹F NMR to determine conversion.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired fluorinated product.

Protocol 2: Palladium-Catalyzed C-O Cross-Coupling with a Fluorinated Alcohol

This protocol describes the synthesis of fluorinated alkyl aryl ethers, important motifs in pharmaceuticals like lansoprazole and flecainide.[15]

Objective: To couple an aryl bromide with 2,2,2-trifluoroethanol.

Materials:

-

Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol)

-

2,2,2-Trifluoroethanol (2.0 mmol)

-

Cesium carbonate (Cs₂CO₃) (1.5 mmol)

-

Palladium precatalyst (tBuBrettPhos Pd G3) (0.01 mmol)

-

Solvent: Toluene, anhydrous (2 mL)

-

Inert atmosphere supplies (Argon or Nitrogen)

-

Sealed reaction vial with a stir bar

Procedure:

-

Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the aryl bromide, cesium carbonate, and palladium precatalyst to the reaction vial. Causality Note: A bulky biarylphosphine ligand like tBuBrettPhos is crucial for facilitating the challenging C-O reductive elimination step. Cs₂CO₃ is a mild base effective for this transformation.[15]

-

Solvent and Alcohol Addition: Add the anhydrous toluene, followed by the 2,2,2-trifluoroethanol via syringe.

-

Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 100 °C. Stir for 30 minutes to 2 hours.

-

Monitoring: Progress can be tracked by TLC or GC-MS analysis of a small aliquot.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and filter through a short plug of silica gel, washing with additional ether.

-

Purification: Remove the solvent from the filtrate in vacuo. The resulting crude material can be further purified by flash chromatography if necessary to afford the pure fluoroalkyl aryl ether.

Conclusion

Fluorinated aryl bromide building blocks are more than just reagents; they are strategic enablers of innovation in both life sciences and materials science. A deep understanding of the supplier landscape, combined with a firm grasp of the synthetic methodologies to deploy them, is essential for any researcher aiming to leverage the unique properties of fluorine. By selecting high-quality starting materials from reliable suppliers and applying robust, well-understood synthetic protocols, scientists can accelerate their discovery programs and develop next-generation molecules with enhanced performance and function.

References

-

Curran, D. P., & Zhang, Q. (2001). Synthesis of Perfluoroalkyl-Substituted Aryl Bromides and Their Purification Over Fluorous Reverse Phase Silica. SYNTHESIS, 1998(10), 1425-1429. Available at: [Link]

-

Ichiishi, N., Canty, A. J., Yates, B. F., & Sanford, M. S. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Organic Letters, 16(5), 1322–1325. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroarene synthesis by fluorination or substitution. Available at: [Link]

-

Pohl, R., & Böhm, S. (2011). C–F Bond Formation for the Synthesis of Aryl Fluorides. Molecules, 16(9), 7558–7593. Available at: [Link]

-

Halocarbon Life Sciences. (2020). Fluorinated Building Blocks. Available at: [Link]

-

Ichiishi, N., Brooks, A. F., & Sanford, M. S. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society, 136(10), 3841–3844. Available at: [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at: [Link]

-

ResearchGate. (n.d.). Substrate scope for the synthesis of aryl bromides. Available at: [Link]

-